molecular formula C10H12FNO B7941167 (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine

Cat. No.: B7941167
M. Wt: 181.21 g/mol
InChI Key: HUSRDWFFGZCVCI-VIFPVBQESA-N
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Description

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine (CAS: 1016689-92-1) is a chiral amine featuring a seven-membered oxepin ring fused to a benzene core, with a fluorine substituent at the 7-position. Its molecular formula is C₁₀H₁₂FNO, and it has a molar mass of 181.21 g/mol . The compound’s stereochemistry at the 5-position (S-configuration) distinguishes it from its enantiomers and structurally related analogs.

Properties

IUPAC Name

(5S)-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRDWFFGZCVCI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)F)OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C=CC(=C2)F)OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine typically involves several key steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form the diaryl ethers required for further reactions . Another approach involves the use of lithium bis(trimethylsilyl)amide (LHMDS) and 18-crown-6 in a Wittig-type reaction to yield the desired alkene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereoisomers: (S)- vs. (R)-Enantiomers

The (R)-enantiomer of 2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride (CAS: Unspecified) shares the same oxepin core but differs in stereochemistry. Enantiomeric differences often lead to divergent interactions with biological targets, such as enzymes or receptors, due to spatial mismatches in binding pockets. For example, the (R)-configuration in related azepin analogs (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, CAS: 294196-60-4) may favor distinct binding modes compared to the (S)-oxepin derivative, though specific activity data are unavailable .

Halogen Positional Isomers

  • 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1152588-61-8) : This positional isomer features fluorine at the 9-position instead of 5. The electronic and steric effects of fluorine placement can alter aromatic ring reactivity, hydrogen bonding, and interactions with hydrophobic pockets in target proteins. Such positional changes are critical in structure-activity relationships (SAR), as seen in caffeic acid amides where para-substituents (-OCH₂CH₃) enhanced antiproliferative activity .
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine: Bromine’s larger atomic radius and polarizability compared to fluorine may influence binding kinetics and metabolic stability. Halogen substitution patterns are known to modulate potency in kinase inhibitors, as observed in EGFR-targeting compounds .

Heterocycle Variants

  • Tetrahydrobenzo[b][1,4]dioxocine Derivatives (e.g., Compound D9) : Compound D9 (CAS: Unspecified), a caffeic acid amide with a dioxocine core (two oxygen atoms in an eight-membered ring), demonstrated potent EGFR inhibition (IC₅₀ = 0.36 μM) and antiproliferative activity (HepG2 IC₅₀ = 0.79 μM). The dioxocine ring’s conformational flexibility and oxygen placement may enhance binding to EGFR’s MET 793 residue via hydrogen bonds, a feature less accessible in rigid oxepin systems .
  • (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine (CAS: 294196-60-4) : Replacing the oxepin’s oxygen with nitrogen creates an azepin ring, altering electronic properties and hydrogen-bonding capacity. Such changes could impact solubility and target affinity, though biological data are lacking .

Substituent Effects and Salt Forms

  • 7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine Hydrochloride : The hydrochloride salt form (CAS: Unspecified) improves aqueous solubility, enhancing bioavailability compared to the free base. Salt formation is a common strategy to optimize pharmacokinetics in drug development .
  • Such SAR principles may extrapolate to oxepin-based analogs .

Structural and Activity Comparison Table

Compound Name Core Structure Substituents Key Features Biological Activity (IC₅₀) Source
(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine Oxepin 7-Fluoro Chiral (S-configuration) Not reported
(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine HCl Oxepin None (R-configuration) Improved solubility (salt form) Not reported
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Oxepin 9-Fluoro Positional isomer Not reported
Compound D9 (Caffeic acid amide) Dioxocine 8-Acrylamide, p-OCH₂CH₃ Flexible eight-membered ring, dual oxygen atoms HepG2: 0.79 μM; EGFR: 0.36 μM
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Azepin None Nitrogen-containing seven-membered ring Not reported

Key Research Findings and Implications

  • Heterocycle Flexibility : Dioxocine derivatives like D9 outperform oxepin analogs in EGFR inhibition, likely due to enhanced conformational adaptability and hydrogen-bonding capacity .
  • Substituent Positioning : Para-substituents (-OCH₂CH₃) in D9 improve activity over meta- or ortho-substituents, suggesting that electronic effects and steric fit are critical for target engagement .

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